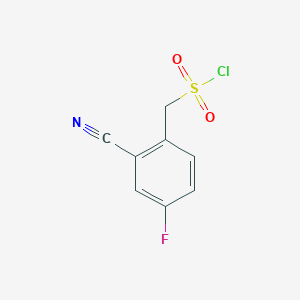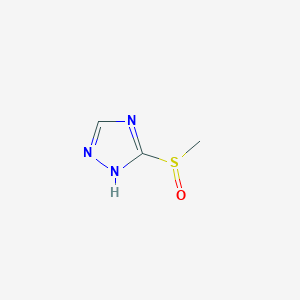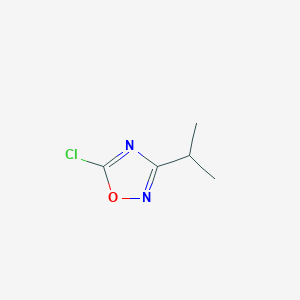![molecular formula C9H16N4O B1523918 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1177307-51-5](/img/structure/B1523918.png)
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Übersicht
Beschreibung
“1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine” is a chemical compound with the molecular weight of 196.25 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine” is1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine” appears as a white to light yellow powder . It has a molecular weight of 196.25 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized a series of 1-arylpyrazoles, demonstrating potent σ(1) receptor (σ(1)R) antagonistic properties. These compounds, including variations with morpholine groups, have shown promise in neurogenic pain models and various neuropathic pain models, highlighting their potential in pain management. The morpholine and pyrazole components contribute significantly to the selectivity and activity of these compounds, with one candidate, identified as S1RA (E-52862), emerging as a clinical candidate due to its promising pharmacological profile (Díaz et al., 2012).
Antimicrobial Applications
Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized, showing significant in vitro antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds enhances their antimicrobial activity, indicating their potential as antimicrobials (Desai et al., 2016).
Catalysis and Synthesis Techniques
Morpholine triflate has been utilized as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method showcases the utility of morpholine derivatives in facilitating complex organic reactions, providing moderate to excellent yields without the need for chromatographic purification or the use of environmentally hazardous solvents (Zhou et al., 2016).
Anticancer Activity
Compounds derived from the reaction of pyrazole-5-carboxylate derivatives with morpholinoethanamine have demonstrated inhibition against the growth of A549 and H322 lung cancer cells in a dose-dependent manner. This research indicates the potential of morpholine and pyrazole derivatives in the development of new anticancer agents (Zheng et al., 2011).
Material Science and Organic Synthesis
Morpholine derivatives have been involved in the stereoselective synthesis of complex molecules, demonstrating the versatility of morpholine in organic synthesis and its potential applications in the synthesis of materials with specific optical properties or pharmaceutical relevance (Sequeira & Chemler, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBLWNZBARCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | |
CAS RN |
1177307-51-5 | |
| Record name | 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)

![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)







